2-(Ethyl(methyl)amino)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

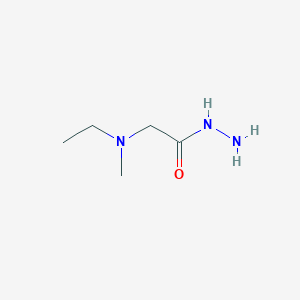

“2-(Ethyl(methyl)amino)acetohydrazide” is a chemical compound with the molecular formula C5H13N3O . It has an average mass of 131.176 Da and a monoisotopic mass of 131.105865 Da . The compound is also known by other names such as “2-(Ethyl(methyl)amino)acetohydrazid” and “(Ethylmethylamino)acetic acid hydrazide” among others .

Molecular Structure Analysis

The molecular structure of “2-(Ethyl(methyl)amino)acetohydrazide” is represented by the InChI code: 1S/C5H13N3O.2ClH/c1-3-8(2)4-5(9)7-6;;/h3-4,6H2,1-2H3,(H,7,9);2*1H . This indicates the presence of ethyl, methyl, amino, and acetohydrazide functional groups in the molecule .It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Cyanoacetohydrazides, a class of compounds that includes 2-(Ethyl(methyl)amino)acetohydrazide, are used as precursors in reactions leading to the construction of heterocycles . These reactions include cyclocondensation and cyclization, and the results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .

Synthesis of Polyfunctional Heterocyclic Compounds

Cyanoacetic acid hydrazide, a compound related to 2-(Ethyl(methyl)amino)acetohydrazide, has been used as an intermediate for the synthesis of a wide variety of heterocyclic compounds . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .

Antibacterial Activity

Some derivatives of 2-(Ethyl(methyl)amino)acetohydrazide have shown significant in vitro antibacterial activity against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis .

4. Synthesis of 1,2,4-Triazine and 1,2-Diazepine Derivatives 2-(Ethyl(methyl)amino)acetohydrazide has been used in the synthesis of novel 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one and 1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dione . These compounds have been evaluated for their antibacterial activity .

Anticonvulsant Activity

Some 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide derivatives, which can be synthesized from 2-(Ethyl(methyl)amino)acetohydrazide, have been evaluated for anticonvulsant activity .

properties

IUPAC Name |

2-[ethyl(methyl)amino]acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-3-8(2)4-5(9)7-6/h3-4,6H2,1-2H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLFSLGSDVCFFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethyl(methyl)amino)acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1149106.png)

![N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethene-1-sulfonamide](/img/structure/B1149112.png)